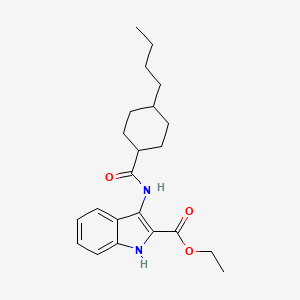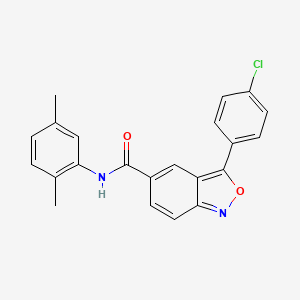![molecular formula C26H26N4O3S B14999392 3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14999392.png)
3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a thienopyrimidine core
Méthodes De Préparation
The synthesis of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study various biological processes.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to interact with biological targets . The thienopyrimidine core may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,5-DIMETHOXY-3,4-DIMETHYLPHENETHYLAMINE: This compound shares structural similarities but differs in its functional groups and biological activity.
Other thienopyrimidine derivatives: These compounds have similar cores but different substituents, leading to varied properties and applications.
The uniqueness of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H26N4O3S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
3-[4-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]phenyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H26N4O3S/c1-17-3-4-18(2)22(15-17)28-10-12-29(13-11-28)23(31)16-19-5-7-20(8-6-19)30-25(32)24-21(9-14-34-24)27-26(30)33/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,33) |
Clé InChI |
YFZTUBALDLEGKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C(=O)C5=C(C=CS5)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(pyridin-3-yl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14999318.png)

![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B14999322.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-cyclopentylpropanamide](/img/structure/B14999324.png)
![3-Methoxy-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14999327.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B14999331.png)
![Methyl 4-(2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999340.png)
![N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14999345.png)
![ethyl 6-(4-methylbenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999348.png)
![4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14999356.png)
![N-(3,5-difluorobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B14999363.png)

![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
